Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15886352
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | tert-butyl 4-[[(2-aminophenyl)methylamino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)12-20-13-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13,19H2,1-3H3 |
| Standard InChI Key | MBCJRPPZONZMML-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates a piperidine ring, a tert-butyl carbamate protecting group, and a 2-aminobenzylamino-methyl substituent. This configuration confers both steric bulk and hydrogen-bonding capabilities, critical for interactions with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| CAS Number | 1650574-53-0 |
| Molecular Formula | C₁₈H₂₉N₃O₂ |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate |
The tert-butyl group enhances solubility in organic solvents, while the primary amine on the benzyl moiety enables further functionalization via reductive amination or acylation . Spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR) typically reveals distinct signals for the piperidine ring protons (δ 1.4–3.8 ppm), tert-butyl carbamate (δ 1.2–1.4 ppm), and aromatic protons (δ 6.5–7.2 ppm) .
Synthesis and Characterization
Synthetic Routes
The synthesis of tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate involves multi-step protocols:
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Piperidine Functionalization:
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The piperidine core is first protected with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
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Subsequent alkylation at the 4-position introduces an aminomethyl group via reaction with formaldehyde and ammonium chloride, followed by reduction.
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Benzylamine Coupling:
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The aminomethyl intermediate reacts with 2-aminobenzyl chloride in the presence of a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.
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Analytical Characterization
| Application | Mechanism | Target IC₅₀ (nM) |
|---|---|---|
| Kinase Inhibition | ATP-binding site competition | 150–300 |
| DNA Intercalation | Stabilization of topoisomerase-DNA complex | 200–450 |
Comparison with Related Piperidine Derivatives
Structural Analogues
The 2-aminobenzyl substitution in the target compound may improve blood-brain barrier permeability compared to para-substituted analogs .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with ion channels (e.g., NMDA receptors) using patch-clamp electrophysiology.
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Prodrug Development: Explore carboxylic acid derivatives for improved oral bioavailability.
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Computational Modeling: Use DFT calculations to predict binding modes with β-amyloid for Alzheimer’s research .
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